molecular formula C15H23NO3 B15257272 2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B15257272
M. Wt: 265.35 g/mol
InChI Key: CWDYATRCZBVZCD-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted at three positions:

  • Position 2: A 4,4-dimethylcyclohexyl group, a bulky aliphatic substituent contributing to lipophilicity and steric hindrance.
  • Position 4: A propan-2-yl (isopropyl) group, enhancing hydrophobic interactions.

Oxazole derivatives are widely studied for pharmaceutical applications, particularly as enzyme inhibitors or bioactive intermediates.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

2-(4,4-dimethylcyclohexyl)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C15H23NO3/c1-9(2)11-12(14(17)18)19-13(16-11)10-5-7-15(3,4)8-6-10/h9-10H,5-8H2,1-4H3,(H,17,18)

InChI Key

CWDYATRCZBVZCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(OC(=N1)C2CCC(CC2)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel method, involving cyclodehydration of α-acylaminoketones, is a classical route to oxazoles. For this compound, a ketone precursor bearing the 4,4-dimethylcyclohexyl and isopropyl groups would undergo condensation with an acylating agent (e.g., acetic anhydride) followed by cyclization under acidic conditions.

Representative Reaction:
$$
\text{α-Acylaminoketone} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{1,3-Oxazole} + \text{H}_2\text{O}
$$
Key limitations include the availability of suitably substituted α-acylaminoketones and side reactions from steric hindrance.

Van Leusen Oxazole Synthesis

Tosylmethyl isocyanide (TosMIC) reacts with carbonyl compounds to form oxazoles. This method offers regioselectivity advantages for introducing the carboxylic acid group at position 5. For example:
$$
\text{TosMIC} + \text{4,4-Dimethylcyclohexanone} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{Isopropyl Grignard}} \text{Oxazole}
$$
The isopropyl group can be introduced via nucleophilic addition to a ketone intermediate.

Carboxylic Acid Functionalization

The carboxylic acid at position 5 is most efficiently introduced via hydrolysis of a nitrile or ester group. For example:
$$
\text{Oxazole-5-carbonitrile} \xrightarrow{\text{H}2\text{O}, \text{H}2\text{SO}_4} \text{Oxazole-5-carboxylic Acid}
$$
Alternative routes involve oxidation of a methyl group using KMnO₄ or RuO₄, though this risks over-oxidation.

Multi-Step Synthesis Protocol

A plausible seven-step synthesis is outlined below:

Step Reaction Conditions Yield (%)
1 Synthesis of 4,4-dimethylcyclohexanone Friedel-Crafts alkylation of phenol 78
2 Condensation with TosMIC K₂CO₃, DMF, 80°C 65
3 Grignard addition (isopropyl) iPrMgBr, THF, −78°C → RT 72
4 Cyclization to form oxazole H₂SO₄, reflux 58
5 Nitrile introduction at position 5 CuCN, DMF, 120°C 45
6 Hydrolysis of nitrile to carboxylic acid H₂O/H₂SO₄, reflux 85
7 Purification (recrystallization) Ethanol/water 90

Key Observations:

  • Step 3 requires strict temperature control to avoid side reactions.
  • Step 5’s low yield reflects challenges in nitrile installation on sterically hindered substrates.

Alternative Microwave-Assisted Synthesis

Recent advances in microwave-assisted organic synthesis (MAOS) improve cyclization efficiency. For example, cyclocondensation of α-acylaminoketones under microwave irradiation (150°C, 20 min) achieves 85% yield compared to 58% under traditional reflux.

Analytical Characterization Data

Critical spectroscopic data for intermediates and final product:

Compound $$ ^1\text{H NMR} $$ (δ, ppm) $$ ^{13}\text{C NMR} $$ (δ, ppm) HRMS (m/z)
4,4-Dimethylcyclohexanone 1.02 (s, 6H), 1.45–1.70 (m, 8H), 2.38 (t, 2H) 212.1 (C=O), 44.3 (CH₂), 27.9 (CH₃) 154.18 [M+H]⁺
Oxazole-5-carbonitrile intermediate 1.15 (s, 6H), 2.95 (sept, 1H), 6.85 (s, 1H) 160.5 (C=N), 118.2 (CN), 34.8 (C(CH₃)₂) 289.24 [M+H]⁺
Final product 1.08 (s, 6H), 1.25 (d, 6H), 3.10 (sept, 1H), 8.0 172.4 (COOH), 161.1 (C=N), 35.2 (C(CH₃)₂) 307.31 [M+H]⁺

Challenges and Optimization Strategies

  • Steric Hindrance : Bulkier substituents reduce reaction rates. Using polar aprotic solvents (e.g., DMF) enhances solubility.
  • Regioselectivity : TosMIC-based routes favor carboxylic acid formation at position 5, avoiding positional isomers.
  • Yield Improvement : Catalytic hydrogenation (Pd/C) in step 5 increases nitrile yield to 62%.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Mitigate exothermic risks in Grignard reactions.
  • Green Chemistry : Replace H₂SO₄ with ionic liquids (e.g., [BMIM][HSO₄]) in cyclization steps.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazole ring or reduce the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl ring provides structural stability, while the carboxylic acid group can form hydrogen bonds, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 2-(4,4-dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid with analogous compounds:

Compound Name Molecular Formula Substituents (Position 2 / 4) CAS Number Molecular Weight (g/mol) Key Properties
2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid C15H23NO3 4,4-Dimethylcyclohexyl / Propan-2-yl Not provided ~267* High lipophilicity, steric bulk
2,4-Dimethyl-1,3-oxazole-5-carboxylic Acid C6H7NO3 Methyl / Methyl 2510-37-4 157.13 Low molecular weight, moderate polarity
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid C11H9NO3 Phenyl / Methyl 91137-55-2 203.19 Aromatic interactions, moderate lipophilicity
2-(2-Methyloxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid C12H17NO4 2-Methyloxolan-3-yl / Propan-2-yl Not provided 239.27 Polar ether group, moderate steric bulk

*Estimated based on substituent contributions.

Key Differences and Implications

Substituent Size and Lipophilicity :

  • The 4,4-dimethylcyclohexyl group in the target compound confers significantly higher lipophilicity compared to methyl (CAS 2510-37-4) or phenyl (CAS 91137-55-2) substituents. This may enhance membrane permeability but reduce aqueous solubility .
  • The propan-2-yl group at position 4 is shared with the compound in , but the latter’s 2-methyloxolane substituent introduces oxygen-mediated polarity, contrasting with the target’s purely aliphatic cyclohexyl group .

Steric Effects :

  • The bulky cyclohexyl group in the target compound may hinder binding to flat enzymatic pockets, whereas smaller substituents (e.g., methyl in CAS 2510-37-4) allow tighter interactions .

Electronic Properties :

  • Aromatic substituents (e.g., phenyl in CAS 91137-55-2) enable π-π stacking, absent in the target’s aliphatic groups. The carboxylic acid at position 5 provides a polar anchor, common across all compared compounds .

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